N-(4-chlorobenzyl)-2-(4-ethylphenoxy)ethanesulfonamide
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Description
N-(4-chlorobenzyl)-2-(4-ethylphenoxy)ethanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CB-155 or TAK-155 and is a sulfonamide-based inhibitor of the chemokine receptor CXCR4.
Scientific Research Applications
Enzyme System Research
Research has shown that analogues similar to N-(4-chlorobenzyl)-2-(4-ethylphenoxy)ethanesulfonamide have been investigated for their role in enzyme systems. For instance, certain analogues were studied as substrates for methyl-coenzyme M reductase, an enzyme system in Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978).
Bioactivity Studies
There have been studies on derivatives of benzenesulfonamides, closely related to this compound, for their potential in bioactivity, particularly as inhibitors of carbonic anhydrase and in cytotoxicity tests (Gul et al., 2016).
Progesterone Receptor Antagonism
Research has also been conducted on N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists, highlighting their potential application in treating various diseases including uterine leiomyoma and breast cancer (Yamada et al., 2016).
Synthesis and Biological Screening
Further research includes the synthesis and biological screening of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, demonstrating their potential in antimicrobial activity and enzyme inhibition (Aziz‐ur‐Rehman et al., 2014).
Antimicrobial Activity
There have been studies on the antimicrobial activity of certain derivatives, highlighting their potential in combatting bacterial strains like Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Patel et al., 2011).
Chemical Synthesis and Structural Analysis
Research has also delved into the synthesis and structural features of compounds similar to this compound, examining their structural properties through X-ray single-crystal analysis and DFT calculations (Nikonov et al., 2019).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-ethylphenoxy)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-2-14-5-9-17(10-6-14)22-11-12-23(20,21)19-13-15-3-7-16(18)8-4-15/h3-10,19H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCIVXVZIWQQII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCS(=O)(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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